molecular formula C12H13N3O2 B1462854 3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid CAS No. 1031562-75-0

3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid

Cat. No.: B1462854
CAS No.: 1031562-75-0
M. Wt: 231.25 g/mol
InChI Key: NTKZUNOQFMSOOA-UHFFFAOYSA-N
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Description

3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA A receptors, acting as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to potential therapeutic applications in conditions such as anxiety and epilepsy. Additionally, it may interact with enzymes involved in carbohydrate metabolism, influencing metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Akt signaling pathway, which is crucial for cell survival and proliferation . This modulation can lead to changes in gene expression and metabolic activity, impacting cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA A receptors, enhancing their activity . Additionally, it may inhibit or activate enzymes involved in various biochemical pathways. For instance, its interaction with Akt can inhibit its activation, leading to downstream effects on cellular processes . These molecular interactions are crucial for understanding its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to sustained modulation of signaling pathways and gene expression, resulting in long-term changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anxiolytic or anticonvulsant properties . At higher doses, it may cause toxic or adverse effects, including potential neurotoxicity or hepatotoxicity . Understanding these dosage effects is crucial for determining its safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, its interaction with carbohydrate-metabolizing enzymes can influence glucose metabolism, potentially affecting energy production and storage . These metabolic interactions are essential for understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into the central nervous system via specific transporters, influencing its effects on neuronal function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria can influence mitochondrial function and energy production . Understanding its subcellular localization is essential for elucidating its mechanisms of action.

Properties

IUPAC Name

3-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-11(17)6-5-10-14-9-2-1-7-13-12(9)15(10)8-3-4-8/h1-2,7-8H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKZUNOQFMSOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NC3=C2N=CC=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
Reactant of Route 2
3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
Reactant of Route 3
3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
Reactant of Route 4
3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
Reactant of Route 5
3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
Reactant of Route 6
3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.